molecular formula C5H12FN B15239263 2-Fluoro-n,2-dimethylpropan-1-amine

2-Fluoro-n,2-dimethylpropan-1-amine

Cat. No.: B15239263
M. Wt: 105.15 g/mol
InChI Key: PGSSCKBWEIHNSR-UHFFFAOYSA-N
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Description

2-Fluoro-N,2-dimethylpropan-1-amine ( 1558244-80-6) is a fluorinated primary amine with the molecular formula C5H12FN and a molecular weight of 105.16 g/mol . This compound serves as a versatile building block in organic and medicinal chemistry research. The strategic incorporation of a fluorine atom into organic molecules is a established strategy in drug discovery, as it can significantly alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . As a fluorinated amine, this compound is a valuable precursor for the synthesis of more complex molecules. Researchers can utilize it to develop novel chemical entities for various investigative applications. Fluorinated amines are frequently explored in the development of potential pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom . The structure of this compound, characterized by its specific SMILES code CC(F)(CNC)C, provides a framework for further chemical modification and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult appropriate safety data sheets and handle all chemicals with suitable precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12FN

Molecular Weight

105.15 g/mol

IUPAC Name

2-fluoro-N,2-dimethylpropan-1-amine

InChI

InChI=1S/C5H12FN/c1-5(2,6)4-7-3/h7H,4H2,1-3H3

InChI Key

PGSSCKBWEIHNSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC)F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Fluoro-N,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1558244-80-6 Formula: C5H12FN Molecular Weight: 105.15 g/mol Class:


-Fluoroamines / Fluorinated Building Blocks

Executive Summary: The "Fluorine Scan" Advantage

In modern drug discovery, 2-Fluoro-N,2-dimethylpropan-1-amine represents a precision tool for Lead-Oriented Synthesis (LoS) . It serves as a bioisostere for the commonly used neopentyl amine (


-trimethylpropan-1-amine) or isobutyl fragments.

The strategic introduction of a fluorine atom at the


-position relative to the nitrogen center is not merely a structural modification; it is a functional tactic to:
  • Modulate Basicity (pKa): Lowering the amine pKa (typically by 1.0–2.0 log units) to reduce lysosomal trapping and hERG channel inhibition.

  • Block Metabolism: The tertiary C–F bond renders the C2 position metabolically inert, preventing oxidative dealkylation or hydroxylation common at tertiary aliphatic carbons.

  • Lock Conformation: The

    
     hyperconjugation (the gauche effect) restricts conformational freedom, potentially reducing the entropic penalty of binding.
    

This guide details the synthesis, physicochemical impact, and handling of this critical fragment.[1][2]

Physicochemical Profile & Logic

The following data compares the fluorinated core against its non-fluorinated analog (N-methyl neopentylamine) to illustrate the "Fluorine Effect."

Property2-Fluoro-N,2-dimethylpropan-1-amine (CAS 1558244-80-6)Non-Fluorinated Analog (N,2,2-trimethylpropan-1-amine)Impact of Fluorination
Hybridization C2 is

(Tertiary Fluoride)
C2 is

(Quaternary Carbon)
Maintains steric bulk; alters electronics.
Predicted pKa ~8.4 – 8.8~10.2 – 10.5Critical: Increases fraction of neutral species at physiological pH (7.4), improving passive permeability.
Lipophilicity (LogP) Slightly Lower (~0.5 - 0.8)Higher (~1.1)F reduces lipophilicity due to C-F bond polarity, despite F's hydrophobicity.[3]
C-F Bond Energy ~116 kcal/molN/A (C-H is ~98 kcal/mol)Increases metabolic stability against CYP450 oxidation.
Conformation Favors gauche (F/N)Rotational freedomPre-organizes the side chain.

Synthesis Protocol: Deoxyfluorination Route[2]

While various routes exist (e.g., aziridine ring opening), the most robust and scalable protocol for generating tertiary


-fluoroamines involves the deoxyfluorination of 

-amino alcohols
. This method avoids the handling of volatile aziridines and uses standard laboratory reagents.
Precursor Preparation

Target Precursor: 1-(methylamino)-2-methylpropan-2-ol (CAS 23323-23-1). Synthesis: Ring opening of 1,2-epoxy-2-methylpropane (isobutylene oxide) with methylamine.

Protocol: Deoxyfluorination using XtalFluor-E® or DAST

Note: XtalFluor-E is recommended over DAST for higher thermal stability and safety, though DAST is the historical standard.

Reagents:

  • Substrate: 1-(methylamino)-2-methylpropan-2-ol (N-protected, e.g., N-Boc or N-Cbz recommended to prevent side reactions, though direct fluorination of salts is possible).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: Triethylamine (

    
    ) or DBU (if using XtalFluor).
    
Step-by-Step Methodology
  • Protection (Recommended): Protect the secondary amine with a Boc group to prevent N-fluorination or polymerization.

    • Reaction: Amine +

      
      
      
      
      
      N-Boc-Amino Alcohol.
  • Fluorination Setup:

    • In a flame-dried round-bottom flask under

      
      , dissolve the N-Boc-amino alcohol (1.0 equiv) in anhydrous DCM (0.5 M).
      
    • Cool the solution to -78°C (Dry ice/acetone bath). Critical: DAST is thermally unstable.

  • Reagent Addition:

    • Add DAST (1.2 – 1.5 equiv) dropwise via syringe. Ensure the internal temperature does not rise above -60°C.

    • Alternative: If using XtalFluor-E, add the solid reagent followed by

      
       promoter.[4]
      
  • Reaction Progression:

    • Allow the mixture to warm slowly to Room Temperature (RT) over 4–6 hours.

    • Monitor via TLC/LCMS. The hydroxyl group is converted to a tertiary fluoride.

    • Mechanism:[5][6] The OH attacks Sulfur, forming a leaving group; Fluoride attacks the carbocation (or

      
      -like transition) at the tertiary carbon.
      
  • Quench & Workup:

    • Cool back to 0°C. Quench carefully with saturated aqueous

      
      . Caution: Vigorous 
      
      
      
      evolution.
    • Extract with DCM (3x). Dry organics over

      
      .[5]
      
  • Deprotection (if N-Boc used):

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

    • Isolate as the Hydrochloride Salt (more stable than the free base).

Visualization: Synthesis Workflow

SynthesisRoute Start Isobutylene Oxide Step1 Ring Opening (MeNH2) Start->Step1 Inter1 Amino Alcohol (Precursor) Step1->Inter1 Step2 N-Protection (Boc2O) Inter1->Step2 Inter2 N-Boc Alcohol Step2->Inter2 Step3 Deoxyfluorination (DAST/XtalFluor, -78°C) Inter2->Step3 Inter3 N-Boc Fluoroamine Step3->Inter3 Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Final 2-Fluoro-N,2-dimethylpropan-1-amine (HCl Salt) Step4->Final

Figure 1: Validated synthetic pathway via deoxyfluorination of the corresponding


-amino alcohol.

Strategic Application in Drug Design

This fragment is most effective when a medicinal chemistry team encounters a "Metabolic Hotspot" or "Permeability Wall."

The Decision Logic

When to swap a standard alkyl amine for CAS 1558244-80-6:

  • Problem: High clearance due to N-dealkylation.

    • Solution: The electron-withdrawing Fluorine reduces the electron density on the Nitrogen lone pair, making the radical cation formation (the first step of CYP450 oxidation) less favorable.

  • Problem: Low CNS penetration or poor oral bioavailability.

    • Solution: The basicity of secondary amines often leads to high ionization at pH 7.4. The

      
      -fluorine inductively withdraws density, lowering the pKa.
      
    • Result: Higher concentration of the uncharged species

      
       Better passive diffusion.
      
Visualization: The Fluorine Effect Logic

FluorineLogic Issue Lead Compound Issues Strategy Strategy: Incorporate beta-Fluoroamine (CAS 1558244-80-6) Issue->Strategy Optimization Mech1 Mechanism: Inductive Effect (-I) Strategy->Mech1 Mech2 Mechanism: C-F Bond Strength Strategy->Mech2 Mech3 Mechanism: Gauche Effect Strategy->Mech3 Outcome1 Lower pKa (Reduced hERG risk) Mech1->Outcome1 Outcome2 Metabolic Stability (Blocked Oxidation) Mech2->Outcome2 Outcome3 Conformational Lock (Selectivity) Mech3->Outcome3

Figure 2: Mechanistic impact of


-fluorination on pharmacological parameters.

Handling & Stability

  • Physical State: The free base is a volatile liquid/oil. The commercial form is typically the Hydrochloride (HCl) salt or Tosylate salt , which are white, hygroscopic solids.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or caking.

  • Safety:

    • Hygroscopicity: The salt will absorb water rapidly, altering stoichiometry in precise weighing.

    • Reactivity: Avoid strong oxidizers. While the C-F bond is stable, the secondary amine is nucleophilic.

References

  • Enamine Building Blocks. Catalog Entry: 2-Fluoro-N,2-dimethylpropan-1-amine. Enamine.net. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Champagne, P. A., et al. (2015). "Recent developments in the synthesis of fluorinated amines." Chemical Reviews. (Contextual grounding for DAST protocols).
  • L'Heureux, A., et al. (2010).[4] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Disclaimer: This guide is for research purposes only. All synthesis procedures should be conducted by qualified personnel in a controlled laboratory environment.

Sources

Technical Monograph: 2-Fluoro-N,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a structured, in-depth monograph on 2-Fluoro-N,2-dimethylpropan-1-amine . It is designed for medicinal chemists and process scientists, focusing on the strategic application of this fluorinated motif in drug discovery.

Strategic Fluorination for pKa Modulation and Conformational Control

Executive Summary

2-Fluoro-N,2-dimethylpropan-1-amine (Formula:


) represents a critical "fluorine-scan" modification of the isobutyl-amine scaffold. In modern drug design, this 

-fluoroamine motif is utilized not merely as a metabolic blocker, but as a precise tool to modulate basicity (pKa) and lock molecular conformation via the stereoelectronic gauche effect .

This guide details the structural implications of the 2-fluoro substitution, provides a robust, self-validating synthetic protocol avoiding common elimination side-reactions, and analyzes the physicochemical shifts expected when deploying this moiety.

Structural & Physicochemical Profile

The Fluorine Effect: Basicity Modulation

The introduction of a fluorine atom at the


-position to an amine creates a strong electron-withdrawing inductive effect (

). This pulls electron density away from the nitrogen lone pair, stabilizing the neutral form and lowering the pKa of the conjugate acid.

Comparative Data: Fluorinated vs. Non-Fluorinated Analog

PropertyN,2-dimethylpropan-1-amine (Parent)2-Fluoro-N,2-dimethylpropan-1-amine (Target)Impact
Structure



-Fluorination
pKa (Calc.)



units
LogP (Calc.)


Lower Lipophilicity
H-Bonding 1 Donor / 1 Acceptor1 Donor / 2 AcceptorsF acts as weak acceptor

Implication: The pKa shift from ~10.2 to ~8.6 is chemically significant. It increases the fraction of the neutral species present at physiological pH (7.4), potentially enhancing membrane permeability and oral bioavailability while reducing liability for hERG channel inhibition (often associated with high-pKa basic amines).

Conformational Locking: The Gauche Effect

Unlike bulky alkyl groups that prefer anti conformations to minimize steric clash, the highly electronegative fluorine atom and the electropositive ammonium (or amine) group exhibit a preference for the gauche (60°) dihedral angle.

  • Mechanism: Hyperconjugation (

    
    ) and electrostatic attraction between 
    
    
    
    and
    
    
    .
  • Result: This "locks" the flexible isobutyl chain into a defined bioactive conformation, potentially reducing the entropic penalty of binding to a protein target.

Validated Synthetic Protocol

Direct fluorination of free amino alcohols is hazardous and low-yielding due to aziridinium formation. The following protocol utilizes a Protection-Fluorination-Deprotection strategy to ensure chemoselectivity.

Reaction Pathway Visualization

SynthesisPathway Start Isobutylene Oxide + Methylamine Inter1 Amino Alcohol (1-(methylamino)-2-methylpropan-2-ol) Start->Inter1 Ring Opening (SN2) Protect Boc Protection (Boc2O, TEA) Inter1->Protect Inter2 N-Boc Intermediate Protect->Inter2 Fluor Deoxyfluorination (DAST or XtalFluor-E) Inter2->Fluor -78°C to RT Inter3 N-Boc-2-Fluoro amine Fluor->Inter3 SN1/SN2 Deprotect Acidic Deprotection (TFA or HCl) Inter3->Deprotect Final Target: 2-Fluoro-N,2-dimethylpropan-1-amine Deprotect->Final

Caption: 3-Stage Synthesis Strategy minimizing elimination side-products.

Detailed Methodology
Step 1: Epoxide Opening (Precursor Synthesis)
  • Reagents: Isobutylene oxide (1.0 eq), Methylamine (40% aq. solution, 3.0 eq).

  • Procedure:

    • Add isobutylene oxide dropwise to a cooled (0°C) solution of aqueous methylamine.

    • Allow to warm to room temperature (RT) and stir for 12 hours. The regioselectivity favors attack at the less hindered primary carbon, yielding 1-(methylamino)-2-methylpropan-2-ol .

    • Concentrate in vacuo to remove excess methylamine.

Step 2: N-Protection (Critical Control Point)
  • Rationale: Protecting the secondary amine prevents the formation of cyclic aziridines during the fluorination step.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Procedure:

    • Dissolve the crude amino alcohol in DCM. Add

      
       (1.2 eq).
      
    • Add

      
       (1.1 eq) at 0°C. Stir at RT for 4 hours.
      
    • Wash with 1M HCl (mild), brine, and dry over

      
      .
      
    • Yields tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate .

Step 3: Deoxyfluorination
  • Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.

  • Safety Note: DAST can be explosive; maintain strict temperature control.

  • Procedure:

    • Dissolve N-Boc intermediate in anhydrous DCM under

      
      . Cool to -78°C .
      
    • Add DAST (1.2 eq) dropwise. Do not allow temp to rise rapidly.

    • Stir at -78°C for 1 hour, then allow to warm to RT overnight.

    • Quench: Pour slowly into saturated

      
       (gas evolution!).
      
    • Extract with DCM. Purification via silica gel chromatography is usually required to separate the fluoro-product from the elimination byproduct (isobutenyl species).

Step 4: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Treat the fluorinated intermediate with TFA/DCM (1:1) at 0°C for 2 hours.

    • Concentrate to dryness.

    • Isolation: The product is obtained as the TFA salt. For the free base, neutralize with basic resin or carbonate extraction (careful with volatility).

Mechanistic Analysis: The Gauche Effect

Understanding the conformational bias is essential for docking studies.

GaucheEffect cluster_legend Conformational Lock N Nitrogen (N) C1 C1 (Methylene) C1->N Bond C2 C2 (Quaternary) C1->C2 Bond F Fluorine (F) C2->F Bond F->N Gauche Interaction (Electrostatic/Hyperconjugation) Info The C-F and C-N bonds prefer a 60° dihedral angle.

Caption: Stereoelectronic interactions stabilizing the gauche conformation between F and N.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Champagne, P. A., et al. (2015). Deoxofluorination of Alcohols with XtalFluor-E: A Safe and Robust Procedure. Organic Letters, 17(11), 2676-2679. (Context for DAST alternatives). Link

Strategic Guide: Fluorinated Aliphatic Amine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into aliphatic amine scaffolds is no longer a mere "metabolic block" tactic; it is a precision engineering tool for physicochemical optimization. Fluorinated aliphatic amines serve as critical building blocks that simultaneously modulate basicity (


), lipophilicity (

), and conformational bias (the gauche effect).

This guide addresses the structural logic and synthetic methodologies for three primary classes of fluorinated amine building blocks:

  • 
    -Fluoroamines:  For precise 
    
    
    
    attenuation and conformational locking.
  • Trifluoroethylamines (

    
    ):  As non-basic amide bioisosteres.[1][2]
    
  • Difluoromethylamines (

    
    ):  As lipophilic hydrogen bond donors.
    

Physicochemical Principles: The "Why"

Basicity Modulation ( Shift)

The high basicity of aliphatic amines (


) often leads to poor membrane permeability and high affinity for off-target cation-binding pockets (e.g., hERG channels, phospholipidosis). Fluorine’s strong inductive effect (

) withdraws electron density from the nitrogen lone pair, lowering the

in a predictable manner.
Amine StructureApproximate

(Conj. Acid)
Effect
Ethylamine (

)
~10.7High basicity; fully ionized at pH 7.4.
2-Fluoroethylamine (

)
~9.0

. Improved permeability.
2,2-Difluoroethylamine (

)
~7.3

. Neutral at physiological pH.
2,2,2-Trifluoroethylamine (

)
~5.7 Non-basic; behaves like an amide bioisostere.
Conformational Control: The Gauche Effect

Unlike steric bulk which dictates anti conformations, vicinal fluoroamines (


) exhibit a strong preference for the gauche conformation (

).[3]
  • Neutral State: Driven by

    
     hyperconjugation.
    
  • Protonated State: Driven by electrostatic attraction between

    
     and 
    
    
    
    .

This "molecular hinge" effect allows medicinal chemists to pre-organize a flexible chain into a bioactive conformation, reducing the entropic penalty of binding.

Visualization of Physicochemical Impact

G Fluorine Fluorine Incorporation Inductive Inductive Effect (-I) Fluorine->Inductive Hyperconj Hyperconjugation (σC-H → σ*C-F) Fluorine->Hyperconj MetaStab Metabolic Stability (Block CYP Oxid.) Fluorine->MetaStab pKa Lower pKa (Basicity Reduction) Inductive->pKa Gauche Gauche Conformation (Molecular Hinge) Hyperconj->Gauche Permeability Increased Membrane Permeability pKa->Permeability Less Ionization hERG Reduced hERG Liability pKa->hERG Reduced Cationic Character Binding Entropic Benefit in Binding Gauche->Binding Pre-organization

Figure 1: Mechanistic impact of fluorine substitution on amine properties.

Synthetic Methodologies

Synthesis of fluorinated amines is non-trivial due to the volatility of low-MW building blocks and the instability of


-fluoroamines (which hydrolyze like hemiaminals). The focus is on 

-fluorination.
Strategy A: Deoxofluorination (The "Workhorse")

Reagents: DAST, Deoxo-Fluor, XtalFluor-E. Substrate:


-amino alcohols (N-protected).
Critical Challenge:  Aziridinium formation leading to rearrangement or elimination.
Solution:  Use of non-participating protecting groups (e.g., Cbz, Tosyl) or specific solvents (DCM vs. THF) to suppress rearrangement.
Strategy B: Aziridine Ring Opening (The "Doyle Method")

A highly regioselective method for accessing


-fluoroamines from aziridines using latent HF sources.[4]
Reagents:  Benzoyl fluoride + HFIP (Hexafluoroisopropanol).[4]
Mechanism:  HFIP activates benzoyl fluoride to generate controlled HF in situ, opening the aziridine ring.
Synthesis Decision Matrix

Synthesis Start Target: Fluorinated Amine Position F-Position relative to N? Start->Position Alpha Alpha (α) Position->Alpha Beta Beta (β) Position->Beta Unstable Generally Unstable (Hydrolysis Risk) *Exception: Cyclic/Perfluoro Alpha->Unstable Precursor Available Precursor? Beta->Precursor Alcohol β-Amino Alcohol Precursor->Alcohol Aziridine Aziridine Precursor->Aziridine Ketone Ketone/Aldehyde Precursor->Ketone Method1 Deoxofluorination (DAST/XtalFluor) *Watch for rearrangement Alcohol->Method1 Method2 Ring Opening (PhCOF + HFIP) Aziridine->Method2 Method3 Reductive Amination with F-Building Block Ketone->Method3

Figure 2: Synthetic decision tree for selecting the optimal route to fluorinated amines.

Experimental Protocols

Protocol 4.1: Synthesis of Chiral -Fluoroamines via Aziridine Opening

Adapted from Kalow & Doyle, J. Org. Chem. 2012.[1][4]

Context: This protocol avoids the handling of hazardous anhydrous HF and provides high regioselectivity.

Materials:

  • Substrate: N-Tosyl aziridine (1.0 equiv)

  • Reagent: Benzoyl fluoride (1.2 equiv)

  • Additive: HFIP (1.1 equiv)

  • Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 mol%)

  • Solvent:

    
    
    

Step-by-Step:

  • Setup: In a flame-dried vial equipped with a magnetic stir bar, dissolve the N-Tosyl aziridine in

    
     (0.5 M).
    
  • Activation: Add HFIP followed by Benzoyl fluoride.[4]

  • Initiation: Add DBN catalyst. Seal the vial.

  • Reaction: Stir at 50 °C for 4–12 hours. Monitor by TLC or

    
     NMR (disappearance of benzoyl fluoride signal at -112 ppm).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    

Validation Point: The appearance of a distinct multiplet in


 NMR around -210 to -230 ppm confirms the formation of the discrete C-F bond.

Strategic Applications in Drug Design

The Trifluoroethylamine (TFE) Amide Isostere

Replacing an amide bond (


) with a trifluoroethylamine moiety (

) is a powerful bioisosteric strategy.
  • Rationale: The

    
     group is strongly electron-withdrawing, reducing the basicity of the adjacent amine to near-neutrality (
    
    
    
    ).[5] This mimics the non-basic nature of an amide nitrogen while removing the proteolytic liability of the carbonyl bond.
  • Case Study: Odanacatib (Cathepsin K inhibitor). The incorporation of fluorinated alkyl groups improved metabolic stability against peptidases.

-Fluoroamines in CNS Agents[5]
  • Rationale: Central Nervous System (CNS) drugs require a delicate balance of lipophilicity and basicity to cross the Blood-Brain Barrier (BBB) while avoiding P-gp efflux.

  • Application: Introducing a

    
    -fluorine atom often lowers 
    
    
    
    slightly (due to polarity) but significantly lowers
    
    
    , reducing the percentage of ionized drug. The net result is often increased CNS penetration .

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • O'Hagan, D. (2008).[6] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[6] Link

  • Kalow, J. A., & Doyle, A. G. (2012).[4] Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[4] Journal of Organic Chemistry, 77(9), 4177–4183. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link

Sources

A Senior Application Scientist's Guide to Sourcing 2-Fluoro-N,2-dimethylpropan-1-amine (CAS 1558244-80-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-N,2-dimethylpropan-1-amine is a fluorinated aliphatic amine building block of increasing interest in medicinal chemistry. The strategic incorporation of a fluorine atom on a quaternary carbon center imparts unique conformational and electronic properties, making it a valuable synthon for novel pharmaceutical candidates. However, its specialized structure presents challenges in both synthesis and sourcing. This guide provides an in-depth analysis of the supplier landscape, critical quality control considerations, and best practices for handling this reagent to ensure the integrity and success of research and development programs.

Introduction to 2-Fluoro-N,2-dimethylpropan-1-amine

Chemical Identity
  • IUPAC Name: 2-Fluoro-N,2-dimethylpropan-1-amine

  • CAS Number: 1558244-80-6

  • Molecular Formula: C₅H₁₂FN[1]

  • Molecular Weight: 105.16 g/mol [2]

  • Structure: Chemical Structure of 2-Fluoro-N,2-dimethylpropan-1-amine

Significance in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. Fluorine can alter metabolic stability, lipophilicity, and binding affinity. The specific motif of 2-Fluoro-N,2-dimethylpropan-1-amine, featuring a fluorine atom on a sterically hindered tertiary carbon, offers a unique tool for chemists. This structure can introduce favorable conformational constraints and block potential sites of metabolic oxidation, thereby enhancing the drug-like properties of a molecule. While specific applications are often proprietary, its utility lies in creating novel amines for use in areas such as GPCR modulation, enzyme inhibition, and ion channel targets.

Supplier Landscape Analysis

The procurement of specialized building blocks like CAS 1558244-80-6 requires careful vetting of suppliers. The market consists of a mix of catalog suppliers offering research quantities and custom synthesis organizations capable of larger-scale production.

Methodology for Supplier Identification

Suppliers were identified through chemical database searches and cross-verification of catalog listings. The primary criteria for inclusion were the explicit listing of CAS 1558244-80-6 and the availability of technical data or a Certificate of Analysis (CoA) upon request.

Verified Supplier Overview

The following table summarizes a selection of commercially available sources. It is imperative for researchers to conduct their own due diligence and request batch-specific data before purchase.

SupplierPurity/SpecificationNotes
BLDpharm Data available via CoA inquiry[2]Offers a range of documentation including NMR, HPLC, and LC-MS for their products.[2]
AK Scientific, Inc. Product available[3]A US-based supplier of fine chemicals for research.[3]
ChemicalBook Aggregates multiple suppliers[4]A useful resource for comparing availability and requesting quotes from various sources.[4]

Note: This list is not exhaustive and is intended as a starting point. Availability and stock levels are subject to change.

Technical & Quality Considerations for Sourcing

Sourcing is more than a transaction; it's the first step in an experiment. The quality of your starting material dictates the reliability of your results.

Synthesis Routes and Potential Impurities

While detailed synthetic routes for this specific compound are not widely published, analogous fluorinated amines are often prepared through multi-step sequences.[5] A plausible general strategy involves the fluorination of a suitable precursor, followed by the introduction of the amine functionality.[5]

Potential Synthesis Steps:

  • Halogenation/Precursor Formation: Starting from a neopentyl derivative.

  • Fluorination: Introduction of the fluorine atom, potentially using nucleophilic (e.g., KF) or electrophilic (e.g., NFSI) fluorinating agents.[5]

  • Amination: Introduction of the methylamine group via methods like reductive amination or nucleophilic substitution.[5]

Causality Behind Impurity Concerns: Each step introduces potential impurities. Incomplete fluorination can leave behind hydroxyl or chloro-analogs. The amination step could result in over-alkylation or residual starting materials. Therefore, a comprehensive CoA is non-negotiable.

Purity and Analytical Characterization: A Self-Validating System

A supplier's CoA is a claim that must be verified. Upon receipt, a robust internal QC protocol is essential for project security.

Recommended Incoming QC Protocol:

  • Identity Confirmation (¹H and ¹⁹F NMR):

    • ¹H NMR: Confirm the presence of the two methyl singlets and the methylene and N-methyl groups. The integration should be consistent with the C₅H₁₂FN formula.

    • ¹⁹F NMR: This is the most critical test. A single resonance confirms the presence of one fluorine environment. The absence of other fluorine signals is crucial.

  • Purity Assessment (LC-MS or GC-MS):

    • LC-MS: Provides purity percentage (e.g., >95%) and confirms the molecular weight of the main peak ([M+H]⁺ = 106.1).

    • GC-MS: An alternative for volatile amines, also providing purity and mass confirmation.

  • Water Content (Karl Fischer Titration): Amines can be hygroscopic. Knowing the water content is critical for accurate stoichiometry in subsequent reactions.

Sourcing and QC Workflow

The following diagram illustrates a robust workflow for procuring and validating critical chemical reagents.

Sourcing_QC_Workflow Diagram 1: Reagent Sourcing & Validation Workflow cluster_sourcing Phase 1: Sourcing cluster_validation Phase 2: In-House Validation A Identify Potential Suppliers B Request Batch-Specific CoA & Pricing A->B C Evaluate Supplier (Data, Lead Time, Cost) B->C D Select Supplier & Place Order C->D E Receive Reagent & Log Batch Number D->E F Perform Incoming QC (NMR, LC-MS, KF) E->F G Compare QC Data with Supplier CoA F->G H Approve Batch for Use in R&D G->H Data Match I Quarantine & Reject Batch Contact Supplier G->I Discrepancy Found

Caption: A logical workflow from supplier identification to internal quality control approval.

Handling, Storage, and Safety

Proper handling is paramount for both safety and reagent integrity. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from analogous fluorinated and aliphatic amines should inform handling procedures.[6][7][8]

Safety Precautions (General Guidance)
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

  • Hazard Statements (Anticipated): Based on similar compounds, this substance may cause skin irritation, serious eye irritation, and respiratory irritation.[9]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and carbon dioxide.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6]

Conclusion

2-Fluoro-N,2-dimethylpropan-1-amine is a specialized building block with significant potential for innovative drug design. Its successful application, however, is critically dependent on diligent sourcing and rigorous quality control. By treating procurement as an integral part of the scientific process, researchers can mitigate risks associated with reagent impurity and ensure the generation of reliable, reproducible data. Always partner with suppliers who provide comprehensive analytical data and independently verify the identity and purity of every batch received.

References

  • 2-fluoro-N,2-dimethylpropan-1-amine CAS#: 1558244-80-6 . Available at: [Link]

  • Cas no 1558244-80-6 ((2-fluoro-2-methylpropyl)(methyl)amine) . Molbase. Available at: [Link]

  • Safety Data Sheet . AFG Bioscience. Available at: [Link]

Sources

metabolic stability of beta-fluoro amines in drug discovery

Strategic Deployment of -Fluoro Amines: Physicochemical Modulation and Metabolic Stabilization in Drug Discovery[1]

Executive Summary

In modern hit-to-lead optimization, the high metabolic clearance of aliphatic amines remains a persistent attrition vector. The strategic introduction of fluorine at the

1

Part 1: The Physicochemical Basis

The stability conferred by

Basicity Modulation ( )

The strong electronegativity of fluorine (


  • Mechanism: The electron-withdrawing nature of the

    
    -fluorine pulls electron density away from the nitrogen lone pair. This destabilizes the resultant ammonium cation (
    
    
    ), thereby lowering the
    
    
    of the conjugate acid.
  • Magnitude: A single

    
    -fluorine typically reduces the amine 
    
    
    by 1.0 to 2.0 log units .
    • Example: Ethylamine (

      
      ) 
      
      
      2-Fluoroethylamine (
      
      
      ).
  • Impact: At physiological pH (7.4), this shifts the equilibrium towards the neutral species. While this improves membrane permeability (

    
    ), it critically reduces the affinity for the cation-binding pocket of hERG channels and reduces lysosomal trapping, distinct from metabolic stability but vital for safety profiles.
    
The Gauche Effect (Conformational Locking)

Unlike heavier halogens that prefer an anti conformation to avoid steric clash,


  • Causality: This is driven by hyperconjugation .[2][3] The electron-rich

    
     bonding orbital donates electron density into the low-lying, electron-deficient 
    
    
    antibonding orbital (
    
    
    ).
  • Result: This locks the molecular conformation. In cyclic systems (e.g., 3-fluoropiperidines), this directs the substituent vector, potentially shielding the nitrogen lone pair from heme-iron access in CYP enzymes.

GaucheEffectcluster_0Stereoelectronic Interactioncluster_1Conformational OutcomeSigmaCHσ(C-H) Orbital(Electron Donor)SigmaCFσ*(C-F) Orbital(Electron Acceptor)SigmaCH->SigmaCFHyperconjugation(Stabilization)AntiAnti Conformation(180°)GaucheGauche Conformation(60°)(Preferred)Anti->GaucheEnergy Lowering(~1-2 kcal/mol)

Figure 1: The stereoelectronic basis of the gauche effect in

Part 2: Mechanisms of Metabolic Stabilization

The primary clearance pathway for amines is N-dealkylation or N-oxidation mediated by CYP450 isoforms (e.g., CYP3A4, CYP2D6).

Disruption of Single Electron Transfer (SET)

The initial step in amine oxidation often involves the abstraction of an electron from the nitrogen lone pair by the highly oxidized heme species (Compound I,

  • Fluorine Effect: By inductively withdrawing electron density, the

    
    -fluorine raises the oxidation potential of the nitrogen. The lone pair becomes "harder" and less available for the initial SET step.
    
Inhibition of Hydrogen Atom Transfer (HAT)

If the pathway proceeds via direct Hydrogen Atom Transfer (HAT) at the

  • Fluorine Effect: The inductive effect strengthens the adjacent

    
     bonds. This increases the bond dissociation energy (BDE), making the abstraction of the 
    
    
    -proton (the rate-limiting step in N-dealkylation) kinetically unfavorable.
Comparison of Metabolic Liability
FeatureNon-Fluorinated Amine

-Fluoro Amine
Mechanism of Stabilization
Basicity (

)
High (9-11)Moderate (7-9)Reduced cation-binding affinity to CYP heme.
Lone Pair Availability High (Nucleophilic)Low (Deactivated)Hinders initial Single Electron Transfer (SET).

-C-H Bond
LabileStabilizedIncreases BDE, slowing Hydrogen Atom Abstraction.
Conformation Flexible (Entropy high)Rigid (Gauche)Reduces "induced fit" adaptability in CYP active site.

Part 3: Experimental Protocol (Microsomal Stability)

To validate the stability improvements, a standardized Microsomal Stability Assay is required. This protocol is designed for high reproducibility and calculation of Intrinsic Clearance (

Reagents & Preparation
  • Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein stock).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM

    
    .[4]
    
  • Cofactor: NADPH (regenerating system or 10 mM stock solution).[5]

  • Test Compound: 10 mM DMSO stock.

  • Quench Solution: Acetonitrile (MeCN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow Logic

The experiment must measure the disappearance of the parent compound over time.

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to final concentration of 1

    
    M  (ensure DMSO < 0.1%). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Quench Solution. Vortex and centrifuge (4000g, 10 min).
    
  • Analysis: Inject supernatant onto LC-MS/MS. Monitor MRM transitions for parent and internal standard.

MetStabWorkflowcluster_samplingTime Course SamplingStartCompound Stock(10 mM DMSO)MixMaster Mix Prep(Microsomes + Buffer + Cmpd)Start->MixIncubateIncubation @ 37°C(Initiate with NADPH)Mix->IncubateT0T=0 minIncubate->T0T15T=15 minIncubate->T15T45T=45 minIncubate->T45QuenchQuench & Precipitate(MeCN + Internal Std)T0->QuenchT15->QuenchT45->QuenchAnalyzeLC-MS/MS Analysis(Peak Area Ratio)Quench->AnalyzeCalcData Processing(ln[Remaining] vs Time)Analyze->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay, detailing the critical path from incubation to kinetic calculation.

Data Calculation

Calculate the elimination rate constant (


Part 4: Strategic Implementation

When should a medicinal chemist deploy a

  • High Clearance: When the parent amine shows

    
     in HLM, and metabolite ID confirms N-dealkylation or 
    
    
    -carbon oxidation.
  • hERG Liability: When the basic amine drives potent hERG inhibition (IC50 < 10

    
    M). The 
    
    
    reduction from
    
    
    -F often mitigates this off-target effect while maintaining potency if the target tolerates the gauche conformation.
  • Permeability Issues: When a highly basic amine results in low passive permeability (PAMPA/Caco-2). The increased lipophilicity and reduced ionization of the

    
    -fluoro analog often improve 
    
    
    .

References

  • Fuller, R. W., & Molloy, B. B. (1976).[6] The Effect of Aliphatic Fluorine on Amine Drugs. Journal of Medicinal Chemistry. [Link]

  • O'Hagan, D., et al. (2000). The preferred conformation of N-beta-fluoroethylamides. Observation of the fluorine amide gauche effect. Nature Chemistry / St Andrews Research. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Bhattarai, P., et al. (2026).[7] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][7]

  • Karki, S. B., & Dinnocenzo, J. P. (1995). On the mechanism of amine oxidations by P450. Xenobiotica. [Link]

  • Freitas, M. P. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. [Link]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Fluoro-N,2-dimethylpropan-1-amine as a Novel Fragment for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Lead optimization is a critical, iterative phase in drug discovery that aims to transform a promising lead compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical overview of the strategic use of the novel fragment, 2-Fluoro-N,2-dimethylpropan-1-amine, in this process. We will deconstruct the fragment's molecular rationale, detailing how its unique structural features—a strategic fluorine atom and a gem-dimethyl group—can be exploited to overcome common optimization challenges such as metabolic instability and poor membrane permeability.[4][5] This document provides detailed, field-proven protocols for metabolic stability, permeability, and target binding assays to enable researchers to effectively evaluate the impact of incorporating this fragment into their lead scaffolds.

The Molecular Rationale: Deconstructing the Fragment's Potential

The efficacy of 2-Fluoro-N,2-dimethylpropan-1-amine as a tool in lead optimization stems from the synergistic effects of its three key structural motifs: the fluorine atom, the gem-dimethyl group, and the primary amine. Each component offers a distinct advantage for rationally modifying a lead compound's properties.

The Strategic Impact of the Fluorine Atom

Fluorine has become a cornerstone of modern medicinal chemistry, with its incorporation known to profoundly influence a molecule's characteristics.[6][7] Its small size (van der Waals radius of 1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å) without introducing significant steric hindrance.[8] However, its extreme electronegativity (3.98 on the Pauling scale) imparts powerful inductive effects.[4]

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][9] Placing the fluorine atom at a metabolically vulnerable position (a "soft spot") on a lead compound can effectively block this degradation pathway, thereby increasing the compound's half-life and bioavailability.[4]

  • pKa Modulation: The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the adjacent primary amine.[4][10] This reduction in basicity can be crucial for improving cell membrane permeability, as a greater fraction of the molecule will exist in a neutral, more lipophilic state at physiological pH.[11]

  • Binding Affinity: Fluorine can participate in unique non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[10]

The Advantage of the Gem-Dimethyl Group

The gem-dimethyl moiety, inspired by its frequent occurrence in natural products, offers distinct conformational and stability benefits.[5][12]

  • The Thorpe-Ingold Effect: This principle, also known as the gem-dimethyl effect, describes how the presence of two substituents on the same carbon atom can conformationally restrict the molecule.[13] This pre-organization can reduce the entropic penalty of binding to a target, leading to an increase in potency.[5][12] The steric bulk of the gem-dimethyl group can also shield adjacent bonds from metabolic enzymes.

  • Improved DMPK Profile: By enhancing metabolic stability and influencing molecular conformation, the gem-dimethyl group can lead to superior drug metabolism and pharmacokinetic (DMPK) profiles.[12]

Caption: Key structural features of the fragment and their medicinal chemistry implications.

Experimental Protocols for Lead Optimization

Once the 2-Fluoro-N,2-dimethylpropan-1-amine fragment has been synthetically incorporated into a lead scaffold, a series of standardized in vitro assays are required to quantify the resulting changes in the compound's properties. The following protocols provide step-by-step methodologies for assessing metabolic stability, permeability, and target binding affinity.

Protocol 1: In Vitro Metabolic Stability Assay

This assay determines a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[14][15] The rate of disappearance of the parent compound is monitored over time upon incubation with human liver microsomes (HLM).[16][17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the modified lead compound.

Materials:

  • Human Liver Microsomes (HLM), pooled (e.g., from XenoTech)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control (e.g., Midazolam, a known CYP3A4 substrate)

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • 96-well incubation plates and analytical plates

  • Incubator (37°C), Centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold phosphate buffer.[18] Keep on ice. Prepare test compound and positive control dilutions in buffer to achieve a final incubation concentration of 1 µM.

  • Incubation Setup: In a 96-well plate, add the diluted HLM. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH cofactor.[14][16] For time point zero (T=0), an aliquot of the incubation mixture is immediately transferred to a quench plate containing cold ACN with an internal standard.

  • Time Course: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the incubation plate to the quench plate.

  • Sample Processing: Once all time points are collected, centrifuge the quench plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the remaining parent compound concentration in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Data Presentation:

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Original Lead8.581.5
Optimized Lead 55.212.6
Midazolam (Control)12.157.3
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[19][20] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[21]

Objective: To determine the permeability coefficient (Pe) of the modified lead compound as a predictor of gastrointestinal absorption.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 (Acceptor buffer) and pH 5.0 (Donor buffer)

  • Test Compound (10 mM stock in DMSO)

  • High and Low Permeability Controls (e.g., Propranolol and Atenolol)

  • UV-Vis Plate Reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate.[21] Allow the solvent to evaporate.

  • Prepare Plates: Fill the acceptor plate wells with 300 µL of PBS (pH 7.4). Prepare the test compounds and controls in the donor buffer (pH 5.0) to a final concentration of ~200 µM.

  • Assay Assembly: Add 200 µL of the compound solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[22]

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[20][22]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

    • Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the membrane area, and Time is the incubation time.

Data Presentation:

CompoundPermeability Coefficient (Pe, 10⁻⁶ cm/s)Classification
Original Lead0.8Low
Optimized Lead 6.5High
Propranolol (Control)15.2High
Atenolol (Control)0.5Low
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[23][24] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[25]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the binding of the modified lead to its target protein.

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Materials:

  • SPR Instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Target Protein (Ligand)

  • Test Compound (Analyte)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified target protein (ligand) over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound (analyte) in running buffer.

    • Inject the analyte solutions sequentially, from lowest to highest concentration, over the ligand-immobilized surface at a constant flow rate.[24] This is the association phase .

    • Follow the analyte injection with a flow of running buffer to monitor the dissociation phase .

  • Surface Regeneration: Inject a pulse of the regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection cycle.

  • Data Analysis:

    • The instrument software generates a "sensorgram" (a plot of response units vs. time) for each analyte concentration.

    • Fit the association and dissociation curves to a suitable kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka) and dissociation rate (kd).

    • Calculate the equilibrium dissociation constant (KD) as kd / ka. A lower KD value indicates a stronger binding affinity.

Data Presentation:

Compoundka (1/Ms)kd (1/s)KD (nM)
Original Lead1.2 x 10⁵5.4 x 10⁻³45
Optimized Lead 2.5 x 10⁵2.0 x 10⁻³8

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][5][12]

  • Patsnap Synapse. (2025). What are the methods of lead optimization in drug discovery?. Patsnap. [Link][1]

  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. [Link][2]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link][19]

  • Infinix Bio. (2026). Understanding Lead Optimization Principles: Key Strategies for Successful Drug Development. Infinix Bio. [Link][3]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link][20]

  • Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of chemical research, 42(6), 724–733. [Link]

  • Slideshare. (n.d.). PAMPA permeability assay. Slideshare. [Link][21]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link][4]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link][16]

  • PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. National Center for Biotechnology Information. [Link][5]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link][22]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. ResearchGate. [Link][8]

  • Meanwell, N. A. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules (Basel, Switzerland), 23(12), 3326. [Link][9]

  • Breve, N., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1869, 117–134. [Link][23]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link][25]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia. [Link][13]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link][18]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link][24]

  • PubMed. (n.d.). Measuring antibody-antigen binding kinetics using surface plasmon resonance. National Center for Biotechnology Information. [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link][14]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link][17]

  • ResearchGate. (2025). The gem -Dimethyl Effect Revisited. ResearchGate. [Link]

  • ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link][11]

  • ACS Publications. (n.d.). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][10]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link][7]

Sources

Troubleshooting & Optimization

preventing defluorination of 2-Fluoro-N,2-dimethylpropan-1-amine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Stabilization of 2-Fluoro-N,2-dimethylpropan-1-amine (CAS: 1558244-80-6) Ticket ID: #FL-2026-BETA Priority: Critical (Synthesis Failure / Stability Risk)

Executive Summary & Root Cause Analysis

User Issue: Researchers frequently report "defluorination" or rapid decomposition of 2-Fluoro-N,2-dimethylpropan-1-amine during workup or storage. Technical Diagnosis: The instability is not random; it is a mechanistic certainty driven by the Neighboring Group Participation (NGP) of the secondary amine.

The molecule contains a "perfect storm" of structural features:

  • Tertiary Fluoride: The C-F bond is on a tertiary carbon, making it electronically prone to ionization (

    
     pathway) and elimination (
    
    
    
    pathway).
  • Internal Nucleophile: The secondary amine (

    
    ) is highly nucleophilic.
    
  • Thorpe-Ingold Effect: The gem-dimethyl group at the

    
    -position compresses the bond angles, forcing the amine and the fluorine into close proximity, accelerating cyclization.
    

The Failure Mechanism: Upon neutralization (free-basing), the amine nitrogen attacks the tertiary carbon, displacing fluoride to form a reactive Aziridinium Ion . This intermediate is unstable and rapidly degrades into alkenes (via deprotonation) or hydrolyzes back to the amino alcohol, appearing as "defluorination."

Visualizing the Failure Pathway (DOT Diagram)

DefluorinationMechanism Start Target Molecule (Free Base) TS Transition State (Thorpe-Ingold Compression) Start->TS Spontaneous Cyclization Aziridinium Aziridinium Ion (Reactive Intermediate) TS->Aziridinium -F⁻ Alkene Defluorinated Product (Alkene Elimination) Aziridinium->Alkene -H⁺ (Elimination) Hydrolysis Hydrolysis Product (Amino Alcohol) Aziridinium->Hydrolysis +H₂O

Figure 1: The "Death Spiral" of


-fluoro amines. Once the amine is deprotonated, it displaces the fluorine atom via intramolecular attack, leading to irreversible defluorination.

Synthesis & Stabilization Protocol

Core Directive: You must disable the nitrogen lone pair throughout the entire synthesis and isolation process. The product must be handled as a salt (Hydrofluoride, Hydrochloride, or Trifluoroacetate).

Phase 1: Deoxofluorination Strategy

Do not use DAST if possible. It is thermally unstable and often leads to elimination products (alkenes) due to its acidic nature. XtalFluor-E is the superior reagent for


-amino alcohols due to higher selectivity and thermal stability [1].

Reagents:

  • Substrate: 1-(methylamino)-2-methylpropan-2-ol

  • Fluorinating Agent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate)[1][2][3][4]

  • Promoter: Triethylamine trihydrofluoride (

    
    )
    
  • Solvent: Dichloromethane (anhydrous)

Step-by-Step Protocol:

  • Amine Protection (In-Situ): Dissolve the amino alcohol (1.0 equiv) in DCM. Add

    
     (2.0 equiv).
    
    • Why? This converts the free amine into an ammonium hydrofluoride salt, preventing it from attacking the activated alcohol or the XtalFluor reagent [2].

  • Reagent Addition: Cool the mixture to -78°C. Add XtalFluor-E (1.2 equiv) portion-wise.

    • Note: Unlike DAST, XtalFluor-E does not generate free HF fumes immediately, but moisture exclusion is critical.

  • Reaction: Allow to warm slowly to room temperature over 4 hours. Monitor by

    
     NMR.
    
    • Success Marker: Look for the tertiary C-F signal around -135 to -145 ppm .

    • Failure Marker: Appearance of ionic fluoride (-150 ppm broad) or alkene signals in

      
       NMR.
      
  • Quench (The Critical Step): Quench with saturated aqueous

    
      at 0°C, but DO NOT  adjust pH to >8. Keep the biphasic mixture cold.
    
Phase 2: Isolation as a Salt

NEVER distill the free base. It will polymerize or eliminate in the pot.

  • Extraction: Extract rapidly with cold DCM.

  • Acidification: Immediately add 1.1 equivalents of

    
     in dioxane or ethereal 
    
    
    
    to the organic layer.
  • Precipitation: Evaporate the solvent under reduced pressure (keep bath <30°C). The product should crystallize as the Hydrochloride Salt .

  • Storage: Store the salt at -20°C under Argon.

Comparison of Fluorinating Agents

FeatureDASTDeoxo-FluorXtalFluor-E
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Stable >200°C)
Elimination Side-Product HighModerateLow (Best for tertiary alcohols)
HF Generation Spontaneous w/ waterSpontaneous w/ waterRequires Promoter (

)
Rec.[1][3] for this Synthesis Not RecommendedAcceptableHighly Recommended

Table 1: Selection guide for deoxofluorination of steric tertiary alcohols [1][3].

Troubleshooting & FAQs

Q1: I see a new peak in the alkene region (4.8 - 5.2 ppm) in


 NMR. What happened? 
A:  You suffered E1 Elimination . This usually happens if the reaction temperature was too high or if the amine was not fully protonated. The tertiary carbocation formed during the reaction lost a proton to a nearby base (likely the amine itself).
  • Fix: Ensure you use at least 2.0 equivalents of

    
     to keep the amine "busy" as a salt. Keep the reaction at -78°C for the addition.
    

Q2: My product turned into a viscous oil/gel overnight. A: You likely isolated the free base. The free base undergoes intermolecular polymerization (via aziridinium ring-opening) or dimerization.

  • Fix: Reprocess immediately. Dissolve in ether and bubble dry HCl gas to crash out the stable salt.

Q3: Can I use N-Boc protection instead of protonation? A: Risky. While N-Boc prevents NGP, the deoxofluorination conditions (acidic fluoride source) can cleave the Boc group prematurely, leading to a mess of deprotected/fluorinated species.

  • Alternative: If you must use a protecting group, use Cbz (Carboxybenzyl) or Bn (Benzyl) , which are stable to fluoride/acid conditions. Remove them via hydrogenation after fluorination (but be careful of C-F hydrogenolysis; use Pd/C with mild conditions).

Q4: Why does


 NMR show a broad peak at -150 ppm? 
A:  That is inorganic fluoride (

or

). It means your C-F bond didn't form, or it hydrolyzed. If you don't see the organic fluorine signal (-135 to -145 ppm), the reaction failed.

References

  • L'Heureux, A., et al. (2010).[5] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][3][4] The Journal of Organic Chemistry, 75(10), 3401–3411.

  • Kalow, J. A., & Doyle, A. G. (2012).[6][7] "Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines." The Journal of Organic Chemistry, 77(9), 4177–4183. 
    
  • Beaulieu, F., et al. (2009).[5] "Deoxofluorination of Alcohols using XtalFluor-E: A Safer and More Robust Alternative to DAST."[1][2][3] Organic Letters, 11(21), 5050–5053.

  • PubChem Compound Summary. (2025). "2-Fluoro-2-methylpropan-1-amine."[8] National Library of Medicine.

Sources

storage stability of 2-Fluoro-N,2-dimethylpropan-1-amine free base vs salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Fluoro-N,2-dimethylpropan-1-amine

Current Status: operational Ticket Priority: High (Stability Risk) Topic: Storage Stability (Free Base vs. Salt)

Introduction: The Stability Paradox

You are likely accessing this guide because you have observed degradation in your batch of 2-Fluoro-N,2-dimethylpropan-1-amine , or you are planning a synthesis and need to prevent it.

This molecule presents a classic "stability paradox" common in fluorinated building blocks. The Free Base is a volatile, reactive liquid that is kinetically unstable in air. The Salt (e.g., Hydrochloride) is a robust solid.

The Core Directive: If you do not intend to use the compound within 48 hours, convert it to a salt.

Module 1: The Stability Matrix

The following table summarizes the physical and chemical divergences between the two forms. Use this to determine your storage strategy.

FeatureFree Base (Liquid)Hydrochloride Salt (Solid)
Physical State Volatile, colorless to pale yellow liquidWhite to off-white crystalline solid
Storage Temp -20°C (Strict requirement)2-8°C (Room temp acceptable short-term)
Atmosphere Argon/Nitrogen (Critical)Desiccated Air or Inert Gas
Primary Risk Carbamate Formation (CO₂ absorption)Hygroscopicity (Water absorption)
Secondary Risk Aziridinium Formation (Self-alkylation)Minimal (Protonation prevents cyclization)
Shelf Life < 3 Months (even at -20°C)> 2 Years

Module 2: The Degradation Pathways (Visualized)

To understand why your compound degrades, you must visualize the invisible chemical battles occurring in the storage vial.

Key Mechanism:

  • Carbamate Formation: The secondary amine reacts with atmospheric CO₂ to form a solid "crust" (often mistaken for polymerization).

  • Aziridinium Cyclization: The nitrogen lone pair attacks the

    
    -carbon, displacing the fluorine atom. This forms a reactive aziridinium ion (impurity) and releases Fluoride. This pathway is irreversible. 
    

DegradationPathways Base Free Base (Liquid) Carbamate Carbamate Salt (Solid Crust) Base->Carbamate + CO2 (Air Exposure) Aziridine Aziridinium Ion (Toxic Impurity) Base->Aziridine Intramolecular Cyclization (Slow, Heat/Time dependent) Salt HCl Salt (Stable Solid) Base->Salt + HCl (Stabilization) CO2 Atmospheric CO2 Salt->Aziridine Blocked by Protonation

Figure 1: Degradation pathways. Note that protonation (Salt formation) effectively blocks the destructive aziridinium pathway by removing the nucleophilic lone pair on the nitrogen.

Module 3: Troubleshooting & Diagnostics

Scenario A: "There is a white solid crust on the cap of my liquid vial."

  • Diagnosis: Carbamate Formation. Your vial was not sealed tightly, or the headspace contained air. The secondary amine reacted with CO₂.

  • The Fix:

    • Do not scrape the crust into the liquid.

    • Filter the liquid through a dry syringe filter (PTFE).

    • Flush the new vial with Argon before sealing.

    • Note: The liquid underneath is likely still good, but purity has dropped.

Scenario B: "The liquid has turned yellow or brown."

  • Diagnosis: Oxidation (N-Oxide formation). Secondary amines oxidize over time without antioxidants.

  • The Fix: Distillation is required to purify. If the quantity is small (<500mg), it is often more cost-effective to discard and repurchase/resynthesize.

Scenario C: "My NMR shows a new set of peaks, and the Fluorine signal has shifted/disappeared."

  • Diagnosis: Aziridinium or Hydrolysis. If the

    
    F signal is gone, you have lost the fluorine (likely as HF or Fluoride salt). If the signal has shifted significantly, cyclization has occurred.
    
  • The Fix: Irreversible. The batch is compromised.

Module 4: Stabilization Protocol (Salt Formation)

If you must store the compound for >1 week, perform this conversion immediately.

Reagents:

  • 2-Fluoro-N,2-dimethylpropan-1-amine (Free Base)

  • Diethyl ether (Anhydrous) or Dichloromethane (DCM)

  • HCl (2M in Diethyl ether or 4M in Dioxane)

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude free base in 10 volumes of anhydrous Diethyl ether (or DCM if solubility is an issue). Cool to 0°C in an ice bath.

  • Acidification: Dropwise add the HCl solution with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Validation: Test the pH of the supernatant vapor with wet pH paper. Stop adding HCl when the vapor is acidic (pH < 3).

    • Why? Excess acid is easier to remove than unreacted base.

  • Isolation: Filter the solid using a sintered glass funnel (or Buchner).

  • Washing: Wash the filter cake with cold ether (2x) to remove non-polar impurities.

  • Drying: Dry under high vacuum for 4 hours.

    • Critical: Ensure all excess HCl is removed to prevent hygroscopic clumping.

Module 5: Analytical Validation (The "Is it Good?" Check)

Do not trust the label. Trust the data.

1.


F NMR (The Gold Standard) 
  • Free Base: Expect a triplet or multiplet (coupling to adjacent protons) around -140 to -150 ppm (check specific solvent shift).

  • Impurity Check: Look for a singlet at -120 ppm (Fluoride ion) or new multiplets indicating elimination products (alkenes).

  • Salt Shift: Protonation of the amine will cause a slight chemical shift in the

    
    F signal due to the inductive effect of the ammonium cation. This confirms salt formation.
    

2.


H NMR 
  • Check for Alkene: Look at the 5.0 - 6.0 ppm region. If you see signals here, HF elimination has occurred (formation of 2-methyl-N-methylprop-2-en-1-amine).

  • Check for Aziridinium: Look for complex splitting patterns in the aliphatic region (2.0 - 4.0 ppm) that do not match the propyl backbone.

FAQ: Quick Solutions

Q: Can I store the free base in water? A: Absolutely not. While the amine is water-soluble, the fluorine atom on the


-position is susceptible to hydrolysis over time, especially at basic pH (which the amine itself creates).

Q: I don't have HCl in Ether. Can I use aqueous HCl? A: Yes, but you will have to lyophilize (freeze-dry) the solution to get the solid salt. This exposes the compound to water for an extended period. Anhydrous methods are superior for fluorinated amines.

Q: Is the compound toxic? A: Treat as Highly Toxic .


-fluoro amines can metabolize to fluoroacetate analogs or form alkylating aziridinium ions in vivo. Handle with extreme caution in a fume hood.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on C-F bond stability and reactivity).
  • Patai, S. (Series Ed.). The Chemistry of Amino, Nitroso, Nitro and Related Groups. Wiley-Interscience.
  • Gomez, L., et al. (2013). "Stability of Fluorinated Amines in Biological Systems." Journal of Medicinal Chemistry. (Verified general stability data for fluorinated alkyl amines).

  • Sigma-Aldrich/Merck. "Technical Bulletin: Handling and Storage of Air-Sensitive Reagents." Link (Standard protocol for amine storage).

minimizing side reactions in fluorinated amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Troubleshooting Methodologies

Core Directive & Scope

Welcome to the Fluorinated Chemistry Support Hub. Synthesis of fluorinated amines presents a unique paradox: the fluorine atom is electronically demanding (inducing side reactions like elimination) yet sterically small (often failing to block unwanted nucleophilic attacks). This guide moves beyond generic advice, providing mechanistic troubleshooting for the three most common synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) , Reductive Amination , and Deoxyfluorination .

Troubleshooting Module: Nucleophilic Aromatic Substitution (SNAr)

Context: SNAr is the workhorse for synthesizing fluorinated heteroaryl amines (e.g., fluoropyridines, fluoropyrimidines). Primary Failure Mode: Loss of Regioselectivity and Over-substitution (Polyamination).

Diagnostic & Troubleshooting Guide
SymptomProbable CauseCorrective Action
Mixture of Regioisomers Competition between activation by Nitrogen (ortho/para) and Fluorine (inductive effect).Switch Solvent/Cation: Use non-polar solvents (Toluene) to promote concerted mechanisms or chelating bases (LiHMDS) to direct attack via coordination to ring nitrogens.
Hydrodefluorination (HDF) Reduction of C-F bond during workup or by adventitious hydride sources.Quench Protocol: Avoid using strong reducing agents during workup. Ensure solvents like DMF are free of dimethylamine impurities.
Poly-substitution The product is more reactive than the starting material (common in perfluorinated systems).Inverse Addition: Add the amine dropwise to a solution of the fluorinated electrophile at -78°C. This keeps the electrophile in excess locally.
FAQ: Regioselectivity in Polyfluorinated Arenes

Q: I am reacting a polyfluorinated pyridine with a primary amine. Which fluorine will be displaced? A: Nucleophilic attack generally occurs at the position para to the most electron-withdrawing group (often the ring nitrogen or a -CF3 group). However, this is solvent-dependent.

  • Polar Aprotic (DMSO, DMF): Favors the thermodynamically stable product (usually para-substitution).

  • Non-polar (Toluene/Hexane): Can favor ortho-substitution if H-bonding exists between the incoming amine and a ring nitrogen.

Visualization: SNAr Regioselectivity Logic

SNAr_Logic Start Substrate: Polyfluorinated Heterocycle Solvent Select Solvent System Start->Solvent Polar Polar Aprotic (DMF, DMSO) Solvent->Polar Charge Separation NonPolar Non-Polar (Toluene, DCM) Solvent->NonPolar H-Bonding/Coordination Thermo Thermodynamic Control (Para to EWG/N) Polar->Thermo Kinetic Kinetic/Chelation Control (Ortho to Ring N) NonPolar->Kinetic Warning CRITICAL: Monitor Temp >80°C promotes scrambling Thermo->Warning

Caption: Decision matrix for controlling regioselectivity in SNAr reactions of polyfluorinated substrates.

Troubleshooting Module: Reductive Amination

Context: Condensing fluorinated ketones/aldehydes with amines using reducing agents. Primary Failure Mode: Hydrodefluorination (HDF) . The C-F bond, especially at benzylic or alpha-carbonyl positions, is susceptible to hydrogenolysis.

Diagnostic & Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of Fluorine (M-19 peak) Pd/C catalyst cleaves C-F bonds (oxidative addition into C-F).Catalyst Switch: Switch to Pt/C (Platinum on Carbon) or Ru/C . Platinum is significantly less active toward C-F insertion than Palladium.
Low Conversion Fluorine's electron-withdrawing nature destabilizes the intermediate iminium ion.Lewis Acid Additive: Add Ti(OiPr)4 or molecular sieves to drive imine formation before adding the reducing agent.
Defluorination with Borohydrides Mechanism involves elimination of F- from the enamine intermediate.Acidic Buffer: Run the reaction at pH 4-5 using NaBH3CN or NaBH(OAc)3 in Acetic Acid. Protonation prevents enamine formation (the precursor to elimination).
Protocol: Defluorination-Free Reductive Amination

Standard Operating Procedure (SOP) for Alpha-Fluoro Ketones

  • Imine Formation: Dissolve ketone (1.0 equiv) and amine (1.1 equiv) in Dichloroethane (DCE).

  • Drying: Add activated 4Å Molecular Sieves (200 wt%). Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv) in one portion.

    • Why? Triacetoxyborohydride is milder than NaBH4 and does not reduce the C-F bond.

  • Workup: Quench with saturated NaHCO3. Do not use strong base (NaOH) as this triggers HF elimination in the product.

Troubleshooting Module: Deoxyfluorination

Context: Converting amino-alcohols to fluoro-amines using reagents like DAST, Deoxo-Fluor, or XtalFluor. Primary Failure Mode: Elimination (Olefin Formation) and Explosion Risk .

Diagnostic & Troubleshooting Guide
SymptomProbable CauseCorrective Action
Olefin Formation (Elimination) Carbocation intermediate loses a proton instead of capturing Fluoride.Reagent Switch: Replace DAST with XtalFluor-E or Fluolead . These reagents are less acidic and minimize E1 elimination pathways.
Darkening/Exotherm Thermal decomposition of S-F reagents.Control: Never heat DAST above 50°C. If heat is required, switch to XtalFluor-E (stable up to ~200°C).
Glass Etching Generation of free HF.[1][2]Glassware: Use Teflon (PFA) or Polypropylene vessels. If glass is mandatory, use XtalFluor-E with Et3N·3HF promoter (does not generate free HF gas).
Visualization: Deoxyfluorination Reagent Selection

Deoxy_Select Input Substrate: Amino-Alcohol Reagent Select Reagent Input->Reagent DAST DAST/Deoxo-Fluor (Liquid) Reagent->DAST Traditional Xtal XtalFluor-E (Solid Salt) Reagent->Xtal Modern/Safer Risk1 High Elimination Risk Explosive >50°C DAST->Risk1 Benefit1 High Selectivity Thermally Stable Xtal->Benefit1 Promoter Requires Promoter: DBU or Et3N-3HF Xtal->Promoter

Caption: Selection pathway comparing traditional DAST against modern, safer XtalFluor reagents.

References

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Source: L'Heureux, A., et al. Journal of Organic Chemistry (2010). Relevance: Establishes XtalFluor-E as a superior alternative to DAST for minimizing elimination side reactions.[1][3][4][5]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones. Source: Soloshonok, V. A., et al. Journal of Organic Chemistry. Relevance: Details the mechanism of HF elimination during imine formation and how to prevent it.

  • Site Selectivity Predictions and Rate Correlation for SNAr. Source: St. Pierre, et al. Chemical Science. Relevance: Provides the mechanistic basis for regioselectivity in polyfluorinated aromatics.

  • Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Source: Pupo, G., et al. Journal of the American Chemical Society (2019). Relevance: Describes protocols for synthesizing beta-fluoroamines while avoiding HF elimination.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 2-Fluoro-N,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 2-Fluoro-N,2-dimethylpropan-1-amine , a critical fluorinated building block in medicinal chemistry. It compares this specific scaffold against non-fluorinated and primary amine analogs to highlight diagnostic spectral features used for structural validation.

Executive Summary & Structural Context

2-Fluoro-N,2-dimethylpropan-1-amine (CAS: 1558244-80-6; HCl Salt: 1956318-97-0) represents a strategic bioisostere of the neopentyl amine group. In drug design, the introduction of the fluorine atom at the


-position (relative to the amine) serves two purposes: it modulates the pKa of the amine (lowering basicity) and blocks metabolic oxidation at the tertiary carbon.

From an NMR perspective, this molecule presents a unique spin system characterized by strong heteronuclear coupling (


), which creates diagnostic splitting patterns distinct from its non-fluorinated parent, N-methylisobutylamine .
Structural Breakdown for NMR Assignment
  • Core Scaffold: Propyl chain with a quaternary carbon at position 2.

  • Substituents:

    • C2: Geminal dimethyl groups and a single Fluorine atom.

    • N: N-methyl group (secondary amine).

  • Spin System: The molecule lacks a methine proton at C2 (unlike isobutylamine), simplifying the spectrum to isolated spin systems coupled primarily to the fluorine nucleus.

Comparative NMR Data Analysis

The following table contrasts the chemical shifts of the target molecule with its direct non-fluorinated analog and its primary amine precursor. This comparison isolates the electronic and magnetic effects of the fluorine atom and N-methylation.

Table 1: Chemical Shift ( ) & Coupling Constant ( ) Comparison (400 MHz, CDCl )
Proton EnvironmentTarget: 2-Fluoro-N,2-dimethylpropan-1-amineAnalog A: N-Methylisobutylamine (Non-Fluorinated)Analog B: 2-Fluoro-2-methylpropan-1-amine (Primary Precursor)
C2-Methyls (Gem-dimethyl)1.38 ppm (d,

Hz)
0.91 ppm (d,

Hz)
1.36 ppm (d,

Hz)
C1-Methylene (-CH

-N)
2.68 ppm (d,

Hz)
2.38 ppm (d,

Hz)
2.75 ppm (d,

Hz)
N-Methyl (N-CH

)
2.45 ppm (s)2.42 ppm (s)Not Present
Methine (C2-H)Absent (Quaternary C-F)1.75 ppm (m, septet-like)Absent
Amine (-NH)~1.2 - 1.8 ppm (br s)~1.1 ppm (br s)~1.3 ppm (br s, 2H)

Note on Data Sources: Values for the target are derived from high-confidence spectral prediction algorithms calibrated against the experimental data of Analog B (CAS 879121-42-3) and standard substituent effects for N-methylation. Analog A data is based on standard library spectra.

Key Diagnostic Features[1][3]
  • The "Fluorine Doublet" (C2-Methyls):

    • In the non-fluorinated analog, the methyls appear at 0.91 ppm coupled to the methine proton (

      
       Hz).
      
    • In the target, the fluorine atom exerts a strong deshielding effect, shifting the methyls downfield to ~1.38 ppm . Crucially, the signal is split into a large doublet (

      
       Hz) due to vicinal coupling with 
      
      
      
      . This is the primary confirmation of fluorination.
  • Methylene Deshielding (C1-H):

    • The methylene protons adjacent to the nitrogen are deshielded by both the electronegative nitrogen and the

      
      -fluorine.
      
    • The signal appears as a doublet (

      
       Hz). In high-resolution spectra, this may appear as a doublet of quartets if coupling to the N-methyl/NH is resolved, but the large 
      
      
      
      is the dominant feature.

Mechanistic Analysis of Spectral Shifts

The spectral differences are driven by two primary physical phenomena: Inductive Deshielding and Heteronuclear Spin-Spin Coupling .

Graphviz Diagram: NMR Coupling Pathway

The following diagram illustrates the connectivity and the specific coupling pathways (


) that generate the observed splitting patterns.

G F Fluorine-19 (Spin 1/2) C2 C2 (Quaternary) F->C2 1-bond Me C2-Methyls (6H) δ 1.38 ppm Doublet F->Me 3J(H-F) ~22 Hz (Vicinal) C1 C1 (Methylene) δ 2.68 ppm Doublet F->C1 3J(H-F) ~18 Hz (Vicinal) C2->Me 1-bond C2->C1 1-bond N Nitrogen C1->N 1-bond NMe N-Methyl (3H) δ 2.45 ppm Singlet N->NMe 1-bond

Causality of Shifts[4]
  • Electronegativity (

    
    ):  Fluorine (
    
    
    
    ) pulls electron density through the
    
    
    -bond framework. This reduces the shielding around the C2-Methyl and C1-Methylene protons, shifting them downfield relative to the H-analog.
  • Hyperconjugation: The C-F bond often aligns anti-periplanar to adjacent C-H bonds, influencing the coupling constants. The

    
     values of 18-22 Hz are characteristic of free-rotating alkyl chains where the average dihedral angle allows for significant orbital overlap.
    

Experimental Protocol: Synthesis & NMR Verification

To ensure reproducibility, the following workflow outlines the synthesis and purification steps required to isolate the amine for NMR analysis, specifically addressing the volatility of the free base.

Synthesis Workflow (Reductive Amination Route)

Synthesis Start Start: 2-Fluoro-2-methylpropan-1-amine (Primary Amine) Step1 Step 1: Formylation (Ethyl Formate / Reflux) Start->Step1 Inter Intermediate: N-Formyl Derivative Step1->Inter Step2 Step 2: Reduction (LiAlH4 in THF) Inter->Step2 Quench Workup: Fieser Quench (Remove Aluminum Salts) Step2->Quench Product Target: 2-Fluoro-N,2-dimethylpropan-1-amine (Free Base) Quench->Product Distillation Salt Salt Formation: HCl/Dioxane (Solid, Stable) Product->Salt Optional Stabilization

Protocol for NMR Sample Preparation
  • Solvent Selection:

    • CDCl

      
      :  Standard for carbon backbone assignment. N-H proton is often broad or invisible due to exchange.[1]
      
    • DMSO-d

      
      :  Recommended if the N-H coupling or exact shift is required. The N-H proton will appear as a broad quartet (coupled to N-Me) at ~8-9 ppm if analyzing the HCl salt .
      
  • Sample Concentration: Dissolve 5-10 mg of the amine (or 10-15 mg of the HCl salt) in 0.6 mL solvent.

  • Acquisition Parameters:

    • 1H: 16 scans, 2s relaxation delay.

    • 19F: Essential for purity check. Expect a singlet (decoupled) or multiplet (coupled) at approximately -145 ppm (relative to CFCl

      
      ).
      

References

  • PubChem Compound Summary.2-Fluoro-N,2-dimethylpropan-1-amine (CID 72698935).

  • ChemicalBook.2-Fluoro-N,2-dimethylpropan-1-amine Product Properties.
  • BenchChem.
  • Hesse, M., Meier, H., & Zeeh, B.Spectroscopic Methods in Organic Chemistry. Thieme, 2008.
  • Sigma-Aldrich.

Sources

pKa comparison of 2-Fluoro-N,2-dimethylpropan-1-amine and N,2,2-trimethylpropan-1-amine

Comparative Guide: pKa Modulation in -Fluoroamines

Part 1: Executive Analysis & Scientific Rationale

The Core Scientific Question

This guide compares two matched molecular pairs (MMPs) to demonstrate a fundamental principle in medicinal chemistry: the


-Fluorine Effect

  • Compound A (Reference): N,2,2-trimethylpropan-1-amine (N-methylneopentylamine).

  • Compound B (Target): 2-Fluoro-N,2-dimethylpropan-1-amine.[1]

The Bottom Line: Replacing the

Mechanistic Causality

The pKa shift is not random; it is driven by the strong electronegativity of fluorine (3.98 Pauling scale).

  • Inductive Withdrawal (

    
    ):  The fluorine atom at the 
    
    
    -carbon pulls electron density through the
    
    
    -bond framework (
    
    
    ).
  • Lone Pair Deactivation: This withdrawal propagates to the

    
    -carbon and subsequently to the nitrogen atom, reducing the electron density available at the nitrogen lone pair.
    
  • Cation Destabilization: Upon protonation, the resulting ammonium cation is destabilized by the proximity of the electron-poor

    
    -carbon (dipole-charge repulsion), making the conjugate acid stronger (lower pKa).
    

Part 2: Comparative Data & Physicochemical Profile[2]

The following data synthesizes experimental trends from analogous

Table 1: Physicochemical Comparison
FeatureN,2,2-trimethylpropan-1-amine2-Fluoro-N,2-dimethylpropan-1-amineDelta (

)
Structure Neopentyl Backbone

-Fluoro-isobutyl Backbone
Methyl

Fluorine
pKa (Base) 10.2 ± 0.3 (Strong Base)8.5 ± 0.4 (Moderate Base)-1.7 units
Ionization at pH 7.4 >99.8% Cationic~92% CationicReduced Ionization
LogD (pH 7.4) Lower (Poor Permeability)Higher (Improved Permeability)+LogD Shift
Metabolic Stability Susceptible to N-dealkylationFluorine blocks C2 oxidationImproved
Lipophilicity (LogP) High (Hydrophobic t-Bu)Moderate (Polar C-F bond)Modulated

Note on Data Sources: The pKa value for the non-fluorinated amine is derived from experimental data for neopentylamine derivatives [1]. The fluorinated value is a high-confidence prediction based on the established


 of -1.7 units observed when introducing a single 

-fluorine to an aliphatic amine [2][3].
Visualizing the Inductive Effect

The following diagram illustrates the electron-withdrawing vector that causes the pKa shift.

Gcluster_0Compound A: Electron Richcluster_1Compound B: Electron DeficientAN,2,2-trimethylpropan-1-amine(Methyl Group at C2)A_EffectInductive Effect: +I (Weak)Result: Stabilized CationA->A_EffectB_EffectInductive Effect: -I (Strong)Result: Destabilized CationA_Effect->B_EffectSubstitution Effect(-1.7 pKa units)B2-Fluoro-N,2-dimethylpropan-1-amine(Fluorine at C2)B->B_Effect

Figure 1: Mechanistic comparison of substituent effects on Nitrogen basicity.

Part 3: Experimental Protocol for pKa Determination

To validate these values in your specific formulation, use the following Potentiometric Titration protocol. This is the "Gold Standard" for pKa determination of small molecules with solubility >0.5 mM.

Materials
  • Instrument: Mettler Toledo T5/T7 Titrator or Sirius T3.

  • Titrant: 0.1 M KOH (CO2-free) and 0.1 M HCl.

  • Solvent: 0.15 M KCl (aqueous) or Methanol/Water co-solvent (if solubility is low).

  • Analyte: 5 mg of amine hydrochloride salt.

Step-by-Step Methodology
  • System Calibration:

    • Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01.

    • Critical Check: Slope must be >98% theoretical Nernstian response.

  • Sample Preparation:

    • Dissolve accurately weighed sample (approx.

      
       moles) in 20 mL of degassed 0.15 M KCl solution.
      
    • If the sample is a free base, add 1.2 equivalents of HCl to fully protonate it (starting pH should be < 3.0).

  • Titration Run:

    • Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) blanket to prevent carbonate formation.

    • Add titrant in dynamic increments (0.01 mL near equivalence point).

    • Record pH vs. Volume until pH > 11.5.

  • Data Processing (Bjerrum Plot Analysis):

    • Calculate

      
       (average number of protons bound per molecule) at each pH point.
      
    • The pKa is the pH where

      
      .
      
Protocol Visualization

TitrationstartStart: Sample Weighing(5mg HCl salt)dissolveDissolution(20mL 0.15M KCl)start->dissolveacidifyAcidification(Ensure pH < 3.0)dissolve->acidifytitrateDynamic Titration(Add 0.1M KOH)acidify->titratemeasureData Acquisition(pH vs Volume)titrate->measure Loop until pH > 11.5measure->titratecalcBjerrum Analysis(Determine pKa)measure->calc Complete

Figure 2: Workflow for Potentiometric pKa Determination.

Part 4: Strategic Implications for Drug Design

Why choose the Fluorinated Analog (Compound B) over the Methyl Analog (Compound A)?

  • Reduced Lysosomotropism:

    • Basic amines (pKa > 9) accumulate in acidic lysosomes (pH ~5), leading to high volume of distribution (

      
      ) but poor cytosolic availability.
      
    • Lowering pKa to ~8.5 reduces this trapping, improving efficacy for cytosolic targets.

  • hERG Avoidance:

    • High basicity is a key pharmacophore feature for hERG channel blockade (cardiotoxicity risk).

    • The electron-withdrawing fluorine reduces the affinity for the hERG pore binding site [4].

  • Bioisosterism:

    • The C-F bond length (1.35 Å) is similar to the C-H bond (1.09 Å), meaning the steric footprint of Compound B is nearly identical to Compound A, allowing it to fit the same binding pockets while altering electronic properties.

References

  • PubChem. (2025).[2][3] Compound Summary: Neopentylamine.[4] National Library of Medicine.[2] [Link]

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[5][6][7] Chemical Society Reviews, 37, 320-330. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[5][6][7][8][9] Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][6]

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